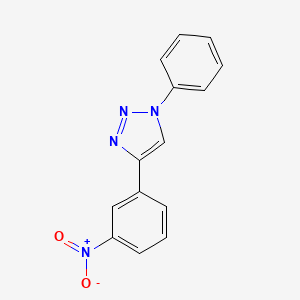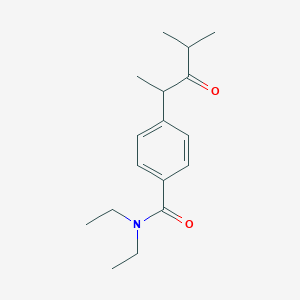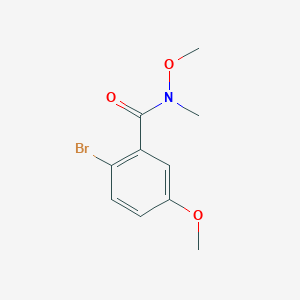![molecular formula C11H12N4O3 B14133745 Ethyl 3-[(azidoacetyl)amino]benzoate CAS No. 1160748-34-4](/img/structure/B14133745.png)
Ethyl 3-[(azidoacetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(azidoacetyl)amino]benzoate is a chemical compound with the molecular formula C11H12N4O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(azidoacetyl)amino]benzoate typically involves the esterification of 3-aminobenzoic acid with ethyl alcohol in the presence of an acid catalyst. The azido group is then introduced through a reaction with azidoacetyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(azidoacetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-[(azidoacetyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(azidoacetyl)amino]benzoate involves the reactivity of the azido group. The azido group can undergo click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in various applications, including bioconjugation and material science .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-[(azidoacetyl)amino]benzoate
- Ethyl 3-aminobenzoate
- Ethyl 4-aminobenzoate
Uniqueness
Ethyl 3-[(azidoacetyl)amino]benzoate is unique due to the presence of the azido group at the 3-position of the benzoate ring, which imparts distinct reactivity and applications compared to its analogs .
Propiedades
Número CAS |
1160748-34-4 |
|---|---|
Fórmula molecular |
C11H12N4O3 |
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
ethyl 3-[(2-azidoacetyl)amino]benzoate |
InChI |
InChI=1S/C11H12N4O3/c1-2-18-11(17)8-4-3-5-9(6-8)14-10(16)7-13-15-12/h3-6H,2,7H2,1H3,(H,14,16) |
Clave InChI |
OTJCBEBNPRIZAL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)

![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)
![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)

![2-[[(2-Methylpropan-2-yl)oxy-oxomethyl]amino]-3-phenylmethoxypropanoic acid methyl ester](/img/structure/B14133703.png)


![2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14133714.png)



